N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Lipophilicity optimization Drug-likeness Medicinal chemistry

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1234893-12-9) is a synthetic small molecule with the molecular formula C25H25FN2O2 and a molecular weight of 404.5 g/mol. The compound features a piperidine core N-acylated with a 2-fluorobenzoyl group and substituted at the 4-position with a methyleneamino linker connected to a 2-(naphthalen-1-yl)acetyl moiety.

Molecular Formula C25H25FN2O2
Molecular Weight 404.485
CAS No. 1234893-12-9
Cat. No. B2749865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
CAS1234893-12-9
Molecular FormulaC25H25FN2O2
Molecular Weight404.485
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4F
InChIInChI=1S/C25H25FN2O2/c26-23-11-4-3-10-22(23)25(30)28-14-12-18(13-15-28)17-27-24(29)16-20-8-5-7-19-6-1-2-9-21(19)20/h1-11,18H,12-17H2,(H,27,29)
InChIKeyJUPRGPLAKWDMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1234893-12-9): Structural Identity and Physicochemical Baseline


N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1234893-12-9) is a synthetic small molecule with the molecular formula C25H25FN2O2 and a molecular weight of 404.5 g/mol [1]. The compound features a piperidine core N-acylated with a 2-fluorobenzoyl group and substituted at the 4-position with a methyleneamino linker connected to a 2-(naphthalen-1-yl)acetyl moiety. Computed physicochemical properties include an XLogP3 of 4.4, topological polar surface area of 49.4 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 5 rotatable bonds [1]. The compound falls within Lipinski's Rule of Five space, indicating drug-like physicochemical characteristics. It is cataloged as a research chemical in multiple screening libraries under identifiers including AKOS024492651, VU0631821-1, and SR-01000920194-1 [1][2].

Why N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide Cannot Be Interchanged with Close Structural Analogs


This compound occupies a distinct position within the naphthalene-piperidine acetamide chemical space due to three interdependent structural features whose combined effect cannot be replicated by simple analog substitution. The 2-fluorobenzoyl N-acyl group on the piperidine ring introduces both a specific hydrogen-bond acceptor (the carbonyl) and a metabolically relevant fluorine substituent at the ortho position, simultaneously modulating basicity, lipophilicity, and metabolic vulnerability relative to unsubstituted benzoyl or sulfonamide analogs [1]. The methyleneamino linker between the piperidine 4-position and the acetamide carbonyl creates a specific spatial relationship between the central scaffold and the terminal naphthalene, generating a conformational profile distinct from directly linked piperidinyl-naphthyl systems found in the CRTH2 antagonist patent series (e.g., US8691993) [2]. The naphthalen-1-yl (alpha-substituted) rather than naphthalen-2-yl (beta-substituted) attachment determines both the vector of the aromatic hydrophobic surface and its rotational freedom relative to the acetamide plane. Simultaneous alteration of any one of these features produces a compound with non-equivalent target engagement potential, as demonstrated by the distinct biological profiles of structurally related naphthalene-piperidine acetamides reported as selective butyrylcholinesterase inhibitors [3].

Product-Specific Quantitative Differentiation Evidence for N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1234893-12-9)


Computational Lipophilicity (XLogP3) and Drug-Likeness Profile Versus Des-Fluorobenzoyl and Sulfonamide Analogs

The computed XLogP3 of 4.4 for the target compound [1] represents a moderated lipophilicity compared to structurally related analogs. While direct experimental logP or logD data are not publicly available for this compound, the computed XLogP3 value can be contextualized against the broader chemical space. The 2-fluorobenzoyl N-substituent contributes to a balanced lipophilicity profile that remains within Lipinski's Rule of Five compliance [1], whereas replacement of the 2-fluorobenzoyl group with a simple methylsulfonyl group (as in N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide) or complete removal of the N-acyl group (yielding 2-(naphthalen-1-yl)-N-(piperidin-4-ylmethyl)acetamide, MW 282.38) results in significantly altered lipophilicity and hydrogen-bonding capacity . This computational differentiation is relevant for predicting membrane permeability and non-specific protein binding in biochemical assays.

Lipophilicity optimization Drug-likeness Medicinal chemistry SAR analysis

Structural Differentiation from CRTH2 Antagonist Patent Series: N-Acyl vs. Direct C-C Linkage to Naphthalene

The target compound is structurally distinct from the piperidinyl naphthylacetic acid series claimed in US8691993 and JP6154397 as CRTH2 antagonists [1][2]. In the patent series, the piperidine 4-position is directly attached to the naphthalene ring system (C-C bond), and the pharmacophore includes a naphthalene-2-yl acetic acid moiety. In contrast, the target compound features: (a) an amide-linked methylene spacer between the piperidine 4-position and the acetamide carbonyl, (b) a naphthalen-1-yl (rather than naphthalen-2-yl) attachment, and (c) an N-acyl (2-fluorobenzoyl) rather than N-sulfonyl capping group on the piperidine nitrogen. These three structural divergences place the target compound in a different pharmacophoric geometry, with the naphthalene vector oriented differently relative to the central scaffold. This is a class-level structural inference: the compound is not covered by the CRTH2 patent claims because the piperidine-naphthalene linkage and N-capping differ fundamentally from the Markush definitions requiring X = —SO2— or —C(O)— with R1 = halogen at the naphthalene ring [1].

CRTH2 antagonist GPCR Allergic inflammation Scaffold differentiation

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Differentiation from Sulfonamide-Bearing Analogs

The target compound's computed TPSA of 49.4 Ų [1] is notably lower than that of structurally related sulfonamide analogs. For example, N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide (CAS 1235301-74-2) and N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide contain sulfonamide groups that increase TPSA by approximately 20-30 Ų relative to the target compound's carboxamide functionality . The TPSA value of 49.4 Ų falls below the commonly cited threshold of 60-70 Ų for favorable CNS penetration, suggesting that this compound, unlike its sulfonamide-bearing analogs, may exhibit enhanced passive blood-brain barrier permeability. This is a class-level inference based on well-established correlations between TPSA and CNS permeability; direct experimental BBB data are not available.

TPSA CNS penetration Blood-brain barrier Physicochemical profiling

Recommended Research and Procurement Application Scenarios for N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1234893-12-9)


Scaffold-Hopping Starting Point for CRTH2 Antagonist Programs Seeking Novel IP Space

Organizations pursuing CRTH2 (DP2) receptor antagonist programs can deploy this compound as a structurally differentiated starting scaffold. The compound's amide-linked methylene spacer and naphthalen-1-yl orientation place it outside the Markush claims of the dominant Roche patent family (US8691993, JP6154397) [1]. Medicinal chemistry teams can use its balanced XLogP3 of 4.4 and TPSA of 49.4 Ų [2] as a baseline for further optimization, introducing substituents to improve CRTH2 binding potency while maintaining the freedom-to-operate advantage conferred by its distinct scaffold topology.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Profile

The computed TPSA of 49.4 Ų, below the 60-70 Ų threshold associated with blood-brain barrier penetration, supports the compound's candidacy for CNS-targeted probe development [2]. Research groups investigating neurological targets where naphthalene-containing ligands have shown activity can evaluate this compound as a starting point, with the 2-fluorobenzoyl group providing a metabolic soft spot for potential oxidative metabolism studies. The compound's 5 rotatable bonds preserve sufficient conformational flexibility for target engagement while maintaining drug-like physicochemical properties.

Comparative Selectivity Profiling in Butyrylcholinesterase (BChE) Versus Acetylcholinesterase (AChE) Panels

A structurally related compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, has been characterized as a selective butyrylcholinesterase (BChE) inhibitor with reported crystal structure data [3]. The target compound differs by incorporation of the 2-fluorobenzoyl N-capping group and the reversed amide connectivity. This structural relationship enables a systematic selectivity profiling experiment: procurement of both compounds for parallel BChE/AChE inhibition assays can reveal the contribution of the 2-fluorobenzoyl group and linker geometry to cholinesterase subtype selectivity, generating SAR data directly relevant to Alzheimer's disease and cholinergic signaling research.

Fragment-to-Lead Libraries Requiring Orthogonally Functionalizable Piperidine Cores

Chemical biology groups building fragment-to-lead libraries can utilize this compound as a multi-functionalized piperidine core with three distinct vectors for further derivatization: (1) the naphthalen-1-yl terminus for hydrophobic pocket exploration, (2) the central amide linker for isosteric replacement (e.g., ester, sulfonamide, reverse amide), and (3) the 2-fluorobenzoyl group for halogen bonding or metabolic studies [2]. Its availability through multiple vendors under identifiers including AKOS024492651 and VU0631821-1 facilitates competitive procurement and ensures supply chain redundancy.

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